1,4-Benzene dicarboxaldehydedioxime
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Overview
Description
1,4-Benzene dicarboxaldehydedioxime: is an organic compound with the molecular formula C8H8N2O2 . It is also known by its systematic name terephthalaldehyde dioxime . This compound is characterized by the presence of two oxime groups attached to a benzene ring at the 1 and 4 positions. It is a crystalline solid with a melting point of approximately 211.5-212.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzene dicarboxaldehydedioxime can be synthesized through the reaction of terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzene dicarboxaldehydedioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The oxime groups can be reduced to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Hydroxylamine derivatives and other nucleophiles under mild conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: 1,4-Benzene diamine.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
1,4-Benzene dicarboxaldehydedioxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a ligand in coordination chemistry for the study of metal complexes.
Industry: Utilized in the production of functional materials such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Benzene dicarboxaldehydedioxime involves its ability to form stable complexes with metal ions. The oxime groups act as chelating agents, binding to metal ions and forming coordination compounds. These complexes can exhibit unique properties such as catalytic activity, electronic conductivity, and biological activity .
Comparison with Similar Compounds
Terephthalaldehyde: The parent compound without the oxime groups.
1,4-Benzene diamine: The reduced form of 1,4-Benzene dicarboxaldehydedioxime.
4,4’-Biphenyldicarbaldehyde dioxime: A similar compound with an extended aromatic system.
Uniqueness: this compound is unique due to its dual oxime functionality, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-[[4-(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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